molecular formula C13H17NO2 B8321092 4-Methyl-6-(2-methyl-propenyl)-pyridine-2-carboxylic acid ethyl ester

4-Methyl-6-(2-methyl-propenyl)-pyridine-2-carboxylic acid ethyl ester

Cat. No.: B8321092
M. Wt: 219.28 g/mol
InChI Key: QXNFJAFTEYCMDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-6-(2-methyl-propenyl)-pyridine-2-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 4-methyl-6-(2-methylprop-1-enyl)pyridine-2-carboxylate

InChI

InChI=1S/C13H17NO2/c1-5-16-13(15)12-8-10(4)7-11(14-12)6-9(2)3/h6-8H,5H2,1-4H3

InChI Key

QXNFJAFTEYCMDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C=C(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 6-chloro-4-methyl-pyridine-2-carboxylate (500 mg, 2.51 mmol) and 2,4,6-tris-(2-methyl-propenyl)-cyclotriboroxane pyridine complex (814 mg, 2.51 mmol) in DME (32 mL), 2 M aq. K2CO3 (12 mL) solution is added. The mixture is degassed and put under argon before Pd(PPh3)4 (52 mg, 0.045 mmol) is added. The mixture is stirred at 80° C. for 6 h before it is cooled to rt, diluted with diethyl ether (50 mL) and washed with sat. aq. NaHCO3 (2×30 mL) solution. The org. extract is dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with heptane:EA 9:1 to give 4-methyl-6-(2-methyl-propenyl)-pyridine-2-carboxylic acid ethyl ester (176 mg) as a yellow oil; 1H NMR (CDCl3): δ 1.45 (t, J=7.0 Hz, 3H), 1.97 (s, 3H), 2.12 (s, 3H), 2.42 (s, 3H), 4.46 (q, J=7.0 Hz, 2H), 6.41 (s, 1H), 7.17 (s, 1H), 7.75 (s, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
52 mg
Type
catalyst
Reaction Step Three

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